3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one
Description
3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound known for its complex molecular structure
Properties
IUPAC Name |
3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18-8-13(7-17-18)15-10-19(9-14(15)11-20)16(21)6-5-12-3-2-4-12/h7-8,12,14-15,20H,2-6,9-11H2,1H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBWBTLGUSPUEK-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C(=O)CCC3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)CCC3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. Starting from basic chemical precursors, each step requires precise control of conditions such as temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production may employ more streamlined processes to enhance yield and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be utilized to produce this compound on a larger scale, ensuring consistency and purity suitable for research and development applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo a variety of chemical reactions including:
Oxidation: : Can be oxidized to form different derivatives depending on the oxidizing agent used.
Reduction: : Undergoes reduction to potentially reveal new functional groups.
Substitution: : Can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common oxidizing agents include potassium permanganate, and hydrogen peroxide.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminium hydride are often employed.
Substitution: : Various halogenating agents and nucleophiles can be used under acidic or basic conditions.
Major Products Formed from These Reactions
The primary products depend on the nature of the reactions. Oxidation typically results in the formation of more oxygenated compounds, while reduction can yield simpler molecules. Substitution reactions can introduce new functional groups, significantly altering the compound's properties.
Scientific Research Applications
3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one is versatile in research:
Chemistry: : Used as an intermediate in synthesizing other complex molecules.
Biology: : Investigated for its interactions with biological systems, potentially affecting various cellular processes.
Medicine: : Studied for its therapeutic potential in treating certain diseases, possibly acting on specific molecular targets.
Industry: : Used in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism by which this compound exerts its effects varies depending on its application. Generally, it interacts with specific molecular targets within cells, possibly influencing signaling pathways or enzyme activities. The pyrrolidinyl and pyrazolyl groups are key to its biological activity, enabling it to bind to proteins or other biomolecules effectively.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other pyrrolidinyl propanone derivatives, 3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one stands out due to its unique structure which combines a cyclobutyl ring with a hydroxymethyl-pyrrolidinyl moiety. This uniqueness may contribute to its distinct biological and chemical properties.
List of Similar Compounds
1-(3-pyrrolidinyl)propan-1-one
3-cyclobutyl-1-(pyrrolidin-1-yl)propan-1-one
1-[(3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]-3-phenylpropan-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
